2-(Pyrimidin-5-yl)-2,7-diazaspiro[4.5]decan-1-one
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Overview
Description
2-(Pyrimidin-5-yl)-2,7-diazaspiro[4.5]decan-1-one is a spirocyclic compound that has garnered interest due to its unique structure and potential applications in medicinal chemistry. The compound features a spiro linkage between a pyrimidine ring and a diazaspirodecane moiety, which contributes to its distinct chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrimidin-5-yl)-2,7-diazaspiro[4.5]decan-1-one typically involves multi-step organic reactions. One common method includes the use of a Lewis acid-catalyzed Prins/pinacol cascade process. This method allows for the formation of spirocyclic structures with high yields and selectivity. The reaction involves the condensation of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, followed by a pinacol rearrangement .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and employing continuous flow chemistry to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrimidin-5-yl)-2,7-diazaspiro[4.5]decan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(Pyrimidin-5-yl)-2,7-diazaspiro[4.5]decan-1-one has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as a selective inhibitor of TYK2/JAK1 kinases, making it a candidate for treating inflammatory diseases such as ulcerative colitis.
Biological Studies: It has been investigated for its role in inhibiting receptor interaction protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death.
Industrial Applications: The unique structure of the compound makes it a valuable scaffold for designing new drugs and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Pyrimidin-5-yl)-2,7-diazaspiro[4.5]decan-1-one involves its interaction with specific molecular targets:
TYK2/JAK1 Inhibition: The compound binds to the active sites of TYK2 and JAK1 kinases, inhibiting their activity and thereby reducing the expression of pro-inflammatory genes.
RIPK1 Inhibition: By inhibiting RIPK1 kinase activity, the compound blocks the necroptosis pathway, which can prevent cell death in inflammatory conditions.
Comparison with Similar Compounds
2-(Pyrimidin-5-yl)-2,7-diazaspiro[4.5]decan-1-one can be compared with other spirocyclic compounds:
2,8-Diazaspiro[4.5]decan-1-one Derivatives: These compounds also exhibit kinase inhibition properties but may differ in selectivity and potency.
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: This compound is another spirocyclic derivative that has shown potential as a RIPK1 inhibitor.
The uniqueness of this compound lies in its dual inhibition of TYK2/JAK1 and RIPK1, making it a versatile candidate for therapeutic applications.
Properties
IUPAC Name |
2-pyrimidin-5-yl-2,9-diazaspiro[4.5]decan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c17-11-12(2-1-4-13-8-12)3-5-16(11)10-6-14-9-15-7-10/h6-7,9,13H,1-5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTHLKIQOGCRJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2=O)C3=CN=CN=C3)CNC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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